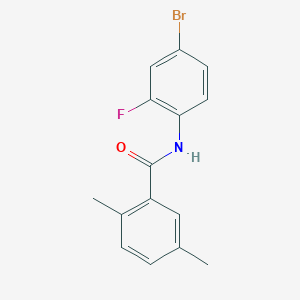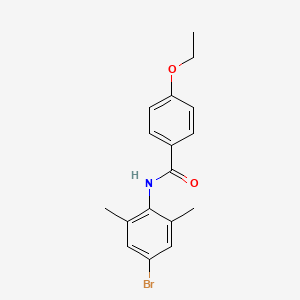
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide, also known as BDEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDEB belongs to the class of benzamide derivatives, which have been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the phosphorylation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival. Furthermore, this compound has been found to inhibit the activity of the proteasome, a cellular complex that degrades proteins involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, this compound has been shown to have anti-viral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). However, the exact biochemical and physiological effects of this compound in vivo are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. This compound has also been found to have low toxicity in vitro. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in water, which may limit its bioavailability in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide. One direction is to further investigate the mechanism of action of this compound, particularly in vivo. Another direction is to explore the potential therapeutic applications of this compound in various disease models. This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral effects, and further research is needed to determine its potential as a therapeutic agent. In addition, future studies could focus on improving the bioavailability of this compound, which may enhance its efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide involves the reaction of 4-bromo-2,6-dimethylphenylamine with 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to obtain a high yield of this compound with high purity.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, this compound has been shown to have anti-viral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-4-21-15-7-5-13(6-8-15)17(20)19-16-11(2)9-14(18)10-12(16)3/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIFPBFJZYMZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
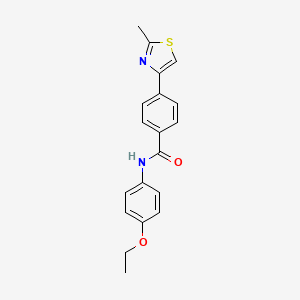
![2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5813514.png)
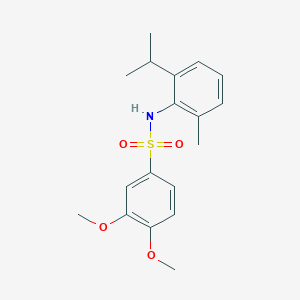
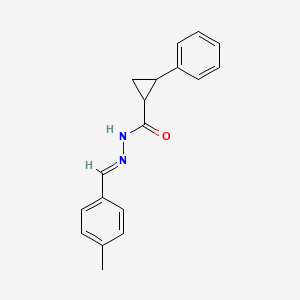
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)
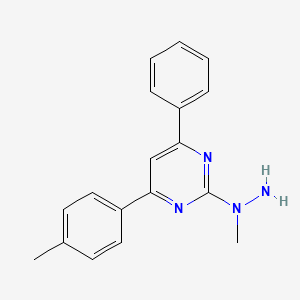
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5813542.png)
![N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5813546.png)
![2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)
![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)
